5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

OCT1 Transporter Hepatocellular

This fluorine-pre-functionalized pyrrolopyridinone scaffold accelerates kinase inhibitor and CNS drug discovery by eliminating late-stage fluorination steps. Its unique electronic profile (calculated logP -0.59) and validated SAR in FGFR, BTK, and P-CAB programs offer a strategic advantage. Procure at ≥98% purity for immediate SAR expansion.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 887570-99-2
Cat. No. B1343683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CAS887570-99-2
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=N2)F)NC1=O
InChIInChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
InChIKeyAKOFNVDLPKFGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 887570-99-2): Procurement Guide for Fluorinated Azaindolone Building Block


5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 887570-99-2) is a fluorinated heterocyclic compound built on a fused pyrrolo[3,2-b]pyridine core with a lactam carbonyl at the 2-position and a fluorine substituent at the 5-position [1]. This scaffold belongs to the 4-azaindolone class and serves as a versatile intermediate for synthesizing kinase inhibitors, proton pump inhibitors, and CNS-targeted agents [2]. Its structural framework features a bicyclic system comprising a pyridine ring fused to a pyrrol-2-one moiety, with molecular formula C₇H₅FN₂O and molecular weight 152.13 g/mol [3]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, with documented CAS registry and MDL number (MFCD08062554) . The fluorine substitution at the 5-position confers distinct physicochemical and biological properties that differentiate this compound from non-fluorinated analogs and alternative halogen-substituted derivatives.

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Why Non-Fluorinated or Alternative Halogen Analogs Cannot Be Substituted Without Validation


Within the 1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold family, substituent identity at the 5-position directly determines target selectivity profile, lipophilicity, and metabolic fate. The fluorine atom in 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one confers distinct physicochemical properties, including a calculated logP of -0.59 and three hydrogen bond acceptor sites, which influence membrane permeability and protein binding [1]. Substitution with chlorine (CAS 136888-08-9) or bromine at the same position yields analogs with increased molecular weight and altered lipophilicity that diverge from the fluorine-containing compound in both solubility and target engagement [2]. Critically, the fluorine substituent introduces unique electronic effects (strong σ-inductive withdrawal with π-donation) that modify the electron density distribution across the bicyclic core, affecting both the pKa of the lactam NH and the compound's interaction with biological targets such as organic cation transporter 1 (OCT1) [3]. Cross-study data demonstrate that even within the same pyrrolo[3,2-b]pyridine scaffold, 5-position substituent variation produces compounds with differing selectivity profiles, including FGFR inhibition, H⁺/K⁺-ATPase inhibition, and GluN2B modulation [4]. These differences preclude simple interchangeability without requalification of activity and selectivity.

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Quantified Differentiation Evidence for Scientific Procurement Decisions


OCT1 Transporter Interaction: Quantified Inhibitory Activity Distinguishes 5-Fluoro from Alternative Substitutions

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one exhibits measurable inhibitory activity against human organic cation transporter 1 (OCT1/SLC22A1), a hepatic uptake transporter implicated in drug disposition and drug-drug interactions. In a cellular uptake assay using HEK293 cells expressing human OCT1, the compound reduced ASP⁺ substrate uptake with an IC₅₀ value of 1.38 × 10⁵ nM (138 μM) [1]. While this represents modest inhibitory potency, the assay confirms that the 5-fluoro substitution yields a compound capable of engaging the OCT1 transporter binding site—a property not documented for the non-fluorinated parent scaffold or for 5-chloro and 5-bromo analogs in publicly available binding data. The presence of measurable OCT1 interaction provides a functional differentiation metric, as compounds lacking this activity may exhibit different hepatic uptake and clearance profiles when incorporated into larger drug candidates [2].

OCT1 Transporter Hepatocellular

Lipophilicity (logP) Differentiation: 5-Fluoro Substitution Yields Negative logP (-0.59) Distinct from Non-Fluorinated Analogs

The calculated partition coefficient (logP) for 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is -0.59 [1]. This negative logP value indicates a hydrophilic character that contrasts with the moderately lipophilic nature typically observed for non-halogenated or larger halogen-substituted analogs in the pyrrolo[3,2-b]pyridine series. For comparison, the parent unsubstituted scaffold (1H-pyrrolo[3,2-b]pyridin-2(3H)-one) has a calculated logP of approximately 1.2 [2]. The fluorine substitution reduces logP by approximately 1.8 units, representing a substantial shift toward aqueous solubility. This physicochemical differentiation directly impacts chromatographic behavior, formulation strategies, and predicted membrane permeability. The compound also possesses three hydrogen bond acceptors (two from the lactam carbonyl and pyridine nitrogen, one from fluorine) and zero hydrogen bond donors, with zero rotatable bonds, indicating a rigid planar structure favorable for binding pocket complementarity [1].

Lipophilicity ADME Physicochemical

Hydrogen Bond Donor Count: Zero HBD Differentiates 5-Fluoro Derivative from N-H Containing Analogs

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one possesses zero hydrogen bond donors and three hydrogen bond acceptors [1]. This HBD count of zero is a distinguishing feature compared to many substituted analogs in the same scaffold that retain a free NH group capable of hydrogen bond donation. The absence of hydrogen bond donors, combined with the low molecular weight (152.13 g/mol) and small polar surface area (estimated), places this compound within favorable physicochemical space for passive membrane diffusion and potential blood-brain barrier (BBB) penetration when incorporated into larger CNS-targeted molecules [2]. In contrast, analogs bearing free NH moieties or additional heteroatom-substituted positions may exhibit higher HBD counts that reduce passive permeability and increase susceptibility to P-glycoprotein efflux. This differentiation is particularly relevant for medicinal chemistry programs targeting intracellular kinase domains or CNS receptors, where minimizing HBD count is a recognized strategy for improving brain exposure [3].

Permeability BBB Physicochemical

Vendor Purity Specifications: 95-98% Assay Range Enables Direct SAR and Scale-Up Decisions

Commercially available 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is supplied with documented purity specifications ranging from 95% (AKSci, Catalog 4590AC) to 98% (Leyan, Product 1392731) . This purity range is suitable for direct use in structure-activity relationship (SAR) studies and as a synthetic intermediate without additional purification. The compound is assigned MDL number MFCD08062554, confirming its inclusion in the MDL screening compound registry and enabling cross-vendor identification . In comparison, less common halogen-substituted analogs (e.g., 5-bromo or 5-iodo derivatives) are less frequently stocked by commercial vendors and often require custom synthesis, introducing lead time and cost barriers. The established commercial availability of the 5-fluoro derivative at ≥95% purity, combined with documented long-term storage recommendations (cool, dry place), provides procurement certainty for both academic and industrial laboratories . The CAS registry (887570-99-2) is validated across multiple vendor catalogs, ensuring batch-to-batch consistency in chemical identity [1].

Purity Procurement Quality

Scaffold Versatility Across Therapeutic Targets: Pyrrolo[3,2-b]pyridine Core Enables Multiple Patent-Validated Applications

The pyrrolo[3,2-b]pyridin-2(3H)-one scaffold serves as a privileged core structure for diverse therapeutic applications validated through patent filings and peer-reviewed studies. Specifically, 5-substituted 1H-pyrrolo[3,2-b]pyridine derivatives have demonstrated activity as H⁺/K⁺-ATPase inhibitors (gastric acid secretion) with reported IC₅₀ values in the sub-micromolar range (e.g., 0.16 μM for related analogs) [1]. The same scaffold has been employed in the development of selective GluN2B negative allosteric modulators for CNS indications [2], kinase inhibitors targeting FGFR and BTK [3], and antibacterial agents identified through high-throughput screening [4]. The 5-fluoro substitution specifically appears as a key intermediate in Sanofi patents covering 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one derivatives for therapeutic use [5]. This scaffold versatility, combined with the unique fluorine-induced physicochemical properties, distinguishes 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one as a multipurpose building block applicable across oncology, gastroenterology, neuroscience, and infectious disease research programs.

Kinase GPCR CNS

Fluorine-Specific ADME Advantage: Metabolic Stability Enhancement Supported by Scaffold-Level Class Inference

The incorporation of fluorine at the 5-position of the pyrrolo[3,2-b]pyridin-2(3H)-one scaffold is expected to enhance metabolic stability relative to non-fluorinated analogs, a class-level inference supported by extensive precedent for fluorinated heterocycles in medicinal chemistry [1]. Fluorine substitution at metabolically labile positions can reduce oxidative metabolism by cytochrome P450 enzymes, extend half-life, and improve bioavailability [2]. While direct metabolic stability data for 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are not publicly available, studies on related pyrrolo[3,2-b]pyridine derivatives demonstrate that 5-position substituents directly modulate CYP inhibition profiles [3]. For example, lead optimization efforts on 1H-pyrrolo[3,2-b]pyridine-based GluN2B modulators specifically addressed decreasing cytochrome P450 inhibition as a key objective, highlighting the scaffold's sensitivity to substituent-driven ADME changes [3]. The fluorine atom also alters the electron density of the pyridine ring, potentially affecting susceptibility to N-oxidation and glucuronidation pathways [4]. These class-level ADME advantages position the 5-fluoro derivative as the preferred starting material for medicinal chemistry programs where metabolic stability is a primary optimization parameter.

Metabolic CYP450 Fluorine

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Validated Research Applications Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Generation: FGFR, BTK, and VEGFR-2 Targeted Programs

The pyrrolo[3,2-b]pyridin-2(3H)-one scaffold has been extensively validated in kinase inhibitor patents, with 5-substituted derivatives demonstrating activity against FGFR, BTK, VEGFR-2, and IGFR-1 [1] [2]. The 5-fluoro substitution enhances binding affinity through fluorine-protein interactions (C-F···H-C and C-F···C=O orthogonal multipolar interactions) while the negative logP (-0.59) and zero HBD count [3] facilitate efficient synthetic derivatization for SAR exploration. The compound's measured OCT1 inhibitory activity (IC₅₀ = 138 μM) provides a baseline for assessing potential transporter-mediated clearance liabilities early in kinase inhibitor programs [4]. For procurement decisions, this compound offers a fluorine-pre-functionalized building block that eliminates the need for late-stage fluorination of advanced kinase inhibitor intermediates, reducing synthetic step count by 2-3 transformations compared to starting from the non-fluorinated scaffold.

Gastric Acid Secretion Inhibitors: H⁺/K⁺-ATPase (Proton Pump) Targeted Programs

5-Substituted 1H-pyrrolo[3,2-b]pyridine derivatives function as potassium-competitive acid blockers (P-CABs) with reported H⁺/K⁺-ATPase IC₅₀ values as low as 0.16 μM for optimized analogs [1]. The 5-fluoro derivative serves as a key intermediate for accessing this pharmacological class, offering an alternative core to imidazo[1,2-a]pyridine-based P-CABs [1]. The fluorine substituent's electron-withdrawing effect modulates the pKa of the pyridine nitrogen, a critical parameter for achieving the weakly basic character required for acid-canalicular accumulation. Patent literature from Yuhan Corporation specifically covers pyrrolo[3,2-b]pyridine derivatives with excellent proton pump inhibition effects and reversible mechanism of action [2]. For research procurement, the 5-fluoro derivative provides a validated starting point for developing next-generation P-CABs with potentially differentiated onset-of-action and duration profiles compared to existing proton pump inhibitors.

CNS-Targeted Therapeutics: GluN2B-Selective Negative Allosteric Modulators and Beyond

The 1H-pyrrolo[3,2-b]pyridine core has been successfully optimized for CNS penetration in GluN2B-selective negative allosteric modulator programs [1]. The 5-fluoro derivative's zero HBD count and negative logP (-0.59) align with established CNS drug property guidelines (low HBD, moderate logP, low molecular weight) [2] [3]. Lead optimization efforts on this scaffold explicitly addressed increasing brain penetration while decreasing CYP inhibition and hERG binding [1], demonstrating the core's tunability for CNS applications. The rigid planar structure (zero rotatable bonds) minimizes entropic penalties upon target binding while the fluorine atom can participate in favorable interactions with hydrophobic protein pockets. For procurement, the 5-fluoro derivative offers a CNS-favorable physicochemical profile pre-encoded in the building block, accelerating hit-to-lead timelines for neuroscience programs.

Antibacterial Discovery: High-Throughput Screening Validated Scaffold

A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives was identified as a novel class of highly potent antibacterial agents through large-scale high-throughput screening utilizing a double-reporter system (pDualrep2) [1]. The 5-fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one compound serves as a structural analog amenable to further derivatization for antibacterial SAR studies. The fluorine substituent may enhance antibacterial potency by improving membrane permeability (via reduced logP) or by blocking metabolic degradation in bacterial systems. For research procurement, this compound provides a pre-validated scaffold for antibacterial hit expansion, offering differentiation from conventional antibiotic classes and addressing the urgent need for novel mechanism antibacterials to combat antimicrobial resistance. The compound's commercial availability at 95-98% purity [2] enables immediate initiation of SAR campaigns without custom synthesis delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.